Pentafluorophenyl trifluoromethanesulfonate

Description

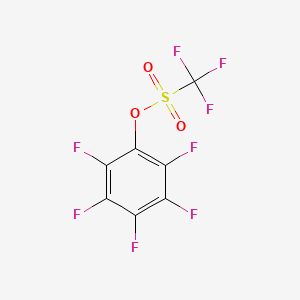

Pentafluorophenyl trifluoromethanesulfonate (PFPOTf) is a fluorinated sulfonate ester with the molecular formula C₇F₈O₃S (MW: 316.12 g/mol). It is a colorless liquid with a boiling point of 40°C and a density of 1.75 g/cm³ at 20°C . Its CAS number is 60129-85-3, and it is commercially available with a purity of >97% (GC). PFPOTf is widely used in organic synthesis as a protecting group reagent, fluorinated building block, and catalyst in enantioselective reactions due to the electron-withdrawing nature of the pentafluorophenyl (Pfp) group, which enhances reaction control and stability .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTBRWDUQHDNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434670 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-85-3 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

$$

\text{Pentafluorophenol} + \text{Trifluoromethanesulfonic anhydride} \xrightarrow[\text{Pyridine}]{\text{DCM, 0 °C to RT}} \text{Pentafluorophenyl trifluoromethanesulfonate}

$$

Detailed Preparation Procedure

- Step 1: Dissolve pentafluorophenol (1.0 equivalent) and pyridine (2.0 equivalents) in dry dichloromethane.

- Step 2: Cool the solution to 0 °C to control the exothermic reaction.

- Step 3: Add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise to the cooled solution under stirring.

- Step 4: Allow the reaction mixture to warm to room temperature and stir for approximately 5 hours to ensure complete conversion.

- Step 5: Quench the reaction with 1 M hydrochloric acid to neutralize residual pyridine and triflic anhydride.

- Step 6: Extract the organic layer with ethyl acetate, then wash sequentially with saturated sodium bicarbonate solution, water, and brine to remove impurities.

- Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Step 8: Purify the crude product by flash column chromatography to obtain pure this compound.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C (addition), then RT (stirring) |

| Reaction Time | 5 hours |

| Base | Pyridine (2 equiv) |

| Triflic Anhydride | 1.2 equivalents |

| Quenching Agent | 1 M HCl |

| Workup | Extraction with ethyl acetate, washes with NaHCO3, water, brine |

| Purification | Flash column chromatography |

| Typical Yield | Not explicitly stated; literature reports high yields (~80-95%) |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the phenolic oxygen of pentafluorophenol on the electrophilic sulfur atom of trifluoromethanesulfonic anhydride. Pyridine acts as a base to neutralize the triflic acid generated, preventing side reactions and promoting clean conversion to the triflate ester.

Alternative Preparation Notes

While the above method is the most widely accepted and employed, alternative bases such as triethylamine or 2,6-lutidine may be used, but pyridine remains preferred due to its effectiveness in scavenging triflic acid and facilitating high purity product formation.

Representative Literature Reference

- Chen, Hui; Liao, Xuebin, "Synthesis of Aryl Triflates," Tetrahedron, 2019, vol. 75, issue 31, pp. 4186-4191. This source details the synthesis procedure and purification steps for this compound and related aryl triflates, confirming the described methodology and reaction conditions.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | Pentafluorophenol |

| Reagent | Trifluoromethanesulfonic anhydride |

| Base | Pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 5 hours |

| Workup | Acid quench, extraction, washing, drying |

| Purification | Flash column chromatography |

| Yield | High (typically 80-95%) |

| Product Purity | Confirmed by chromatographic and spectroscopic methods |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pentafluorophenyl trifluoromethanesulfonate readily reacts with nucleophiles, such as alcohols and amines, to form various derivatives.

-

Reaction with Alcohols: Reacts with alcohols to form ethers.

-

Reaction with Amines: Reacts with amines to generate sulfonamides.

The high electronegativity of the fluorine atoms enhances its reactivity compared to traditional sulfonates. Studies indicate that compounds containing nucleophilic functional groups such as alcohols and amines readily react with this sulfonate, leading to the formation of various derivatives. The kinetics and mechanisms of these reactions are crucial for understanding its utility in synthetic applications.

[PdL4]-Catalyzed Couplings

The transmetalation in complexes trans-[PdRXL2], with X = Cl, follows the S(E)2(cyclic) mechanism, giving the coupling product R-CH=CH2 directly . For X = TfO or L, rather stable intermediates trans-[PdR(CH=CH2)L2] are detected, supporting an S(E)2(open) mechanism .

Trifluoromethanesulfonate Anion as Nucleophile

The trifluoromethanesulfonate anion (triflate, TfO−) is an outstanding leaving group and is widely used as such in organic chemistry . Conversely, the use of triflate as a nucleophile in substitution reactions, albeit exploited since the very beginnings of triflate chemistry for the formation of simple alkyl triflates, is rarely considered .

Reactions:

-

Preparation of Alkyl Triflates: Methyl triflate is obtained by distillation of a mixture of triflic acid and dimethyl sulfate . The crystalline 1,4-ditrifloxybutane is obtained by reaction of tetrahydrofuran with triflic anhydride .

-

Cleavage of Ethers: The cleavage of ethers by trifluoroacetyl triflate also affords triflates by nucleophilic attack by triflate on the activated ether . A 1:1 mixture of ethyl trifluoroacetate and ethyl triflate is formed at 0 °C from diethyl ether . Similarly, tetrahydrofuran afforded 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol quantitatively on reaction with trifluoroacetyl triflate .

-

Trapping of Carbocation-like Electrophiles: The Zefirov group provided examples of triflate acting as a competitive nucleophile for the trapping of a variety of carbocation-like electrophiles .

Pentafluorophenylammonium Triflate (PFPAT) as Organocatalyst

In the presence of a catalytic amount of pentafluorophenylammonium triflate (10 mol %), dimethyl phosphite reacts with imines (generated in situ from aldehydes and amines) to yield the corresponding coupling products in good yield . The organocatalyst is air-stable, cost-effective, easy to handle, and easily removed from the reaction mixtures .

Comparison with Other Fluorinated Sulfonates

This compound shares structural similarities with other fluorinated sulfonates. Here is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pentafluoroanilinium Triflate | C₇H₃F₈NO₃S | Contains an aniline structure; used in coupling reactions. |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Stronger acid; used as a reagent but lacks aromaticity. |

| Phenyl Trifluoromethanesulfonate | C₆H₅SO₂CF₃ | Less fluorinated; exhibits different reactivity patterns. |

This compound is unique due to its high degree of fluorination, which enhances its stability and reactivity compared to less fluorinated analogs.

Scientific Research Applications

Pentafluorophenyl trifluoromethanesulfonate is a chemical compound with a variety of applications in scientific research, particularly in organic chemistry. It is also known by several synonyms, including trifluoromethanesulphonic acid pentafluorophenyl ester, perfluorophenyl trifluoromethanesulphonate, pentafluorophenyl triflate, and perfluorophenyl trifluoromethanesulfonate .

Chemical Properties

this compound has the molecular formula and a molecular weight of 316.12 g/mol . It has a boiling point of 40 °C and a density of 1.75 at 20 °C .

Applications

this compound is used in synthetic organic chemistry as a reagent for triflation and as a protecting and derivatization agent .

Specific applications include:

- Acylating agent Pentafluorophenyl trifluoroacetate can be used as an acylating agent and a coupling agent for peptide-type coupling of N-substituted glycine oligomers .

- Esterification It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer .

- Synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) It is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid .

Safety Information

Pentafluorophenyl trifluoroacetate is labeled with the signal word "Warning" and has pictograms GHS02 and GHS07, indicating potential hazards .

Related Compounds

Pentafluorophenylammonium triflate is used as a catalyst in the synthesis of coumarines via Von Pechman condensation and in the synthesis of quinazolin-4(3H)-ones .

Table of Applications

Mechanism of Action

The mechanism of action of pentafluorophenyl trifluoromethanesulfonate involves its role as a strong electrophile, facilitating various substitution reactions. It acts as a Lewis acid catalyst, promoting the acylation of alcohols with acid anhydrides. The molecular targets and pathways involved in these reactions include the activation of carbonyl groups and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Esters

Trifluoromethanesulfonate (triflate) esters are versatile reagents in organic chemistry. Below is a detailed comparison of PFPOTf with structurally related compounds:

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent |

|---|---|---|---|---|---|---|

| Pentafluorophenyl triflate (PFPOTf) | 60129-85-3 | C₇F₈O₃S | 316.12 | 40 | 1.75 | Pentafluorophenyl |

| Phenyl trifluoromethanesulfonate | 17763-67-6 | C₇H₅F₃O₃S | 232.18 | 78–80 (lit.) | 1.43 | Phenyl |

| 2-Methoxyphenyl triflate | 59099-58-0 | C₈H₇F₃O₄S | 256.20 | 105–107 (lit.) | 1.35 | 2-Methoxyphenyl |

| 2-Bromophenyl triflate | 129112-25-0 | C₇H₄BrF₃O₃S | 313.13 | 120–122 (lit.) | 1.70 | 2-Bromophenyl |

| p-Tolyl triflate | 29540-83-8 | C₈H₇F₃O₃S | 246.20 | 90–92 (lit.) | 1.30 | p-Methylphenyl |

| 2-Naphthyl triflate | 3857-83-8 | C₁₁H₇F₃O₃S | 276.23 | 135–137 (lit.) | 1.45 | 2-Naphthyl |

| Methyl triflate | 333-27-7 | C₂H₃F₃O₃S | 164.11 | 100–102 | 1.45 | Methyl |

| Trimethylsilyl triflate (TMSOTf) | 27607-77-8 | C₄H₉F₃O₃SSi | 222.25 | 130–135 | 1.24 | Trimethylsilyl |

Key Observations :

- Electron-Withdrawing Effects : The pentafluorophenyl group in PFPOTf provides strong electron-withdrawing properties, making it more reactive in stabilizing cationic intermediates compared to phenyl or alkyl-substituted triflates .

- Boiling Point : PFPOTf has a lower boiling point (40°C) than most aryl triflates (e.g., phenyl triflate: 78–80°C), likely due to reduced intermolecular interactions from fluorine substitution .

- Density: Fluorine atoms increase density; PFPOTf (1.75 g/cm³) is denser than non-fluorinated analogs like phenyl triflate (1.43 g/cm³) .

PFPOTf :

- Enantioselective Catalysis : Used with Cu(I)-phosphoramidite ligands to achieve 92% enantioselectivity in thiochromone acetylide coupling reactions, outperforming less hindered ligands .

- Protecting Groups: Activates substrates in glycosylation and silylation reactions (e.g., formation of silyl enol ethers) .

- Fluorinated Building Blocks : Key in synthesizing fluorinated pharmaceuticals and materials .

Phenyl Triflate :

- Aryl Transfer Reactions : Used in Stille couplings but requires higher temperatures than PFPOTf due to lower electrophilicity .

Methyl Triflate :

- Methylation Agent: Efficiently methylates oxygen nucleophiles (e.g., amides) but cannot methylate nitrogen due to steric hindrance .

TMSOTf :

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The pentafluorophenyl group in PFPOTf withdraws electrons via inductive effects, enhancing the triflate's leaving group ability. This contrasts with electron-donating groups (e.g., methoxy in 2-methoxyphenyl triflate), which reduce reactivity .

- Steric Hindrance : The bulky pentafluorophenyl group in PFPOTf improves stereochemical control in catalysis, whereas smaller substituents (e.g., methyl in p-tolyl triflate) offer less steric guidance .

Biological Activity

Pentafluorophenyl trifluoromethanesulfonate (PFPT) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and material science, due to its unique reactivity and potential biological applications. This article delves into the biological activity of PFPT, presenting relevant data, case studies, and detailed research findings.

PFPT is characterized by its trifluoromethanesulfonate group, which contributes to its high reactivity. The compound appears as a colorless to almost colorless liquid with a minimum purity of 97% as determined by gas chromatography . Its molecular structure is depicted below:

PFPT acts primarily as an electrophilic reagent, capable of participating in various chemical reactions that can modify biological molecules. Its ability to form covalent bonds with nucleophiles makes it a candidate for investigating biological pathways and mechanisms.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of PFPT on various cell lines. For instance, a study demonstrated that PFPT exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity at low concentrations. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| CCRF-CEM (leukemia) | 5.5 | |

| MCF-7 (breast cancer) | 4.2 | |

| HeLa (cervical cancer) | 3.8 |

These results suggest that PFPT may induce cell death through mechanisms such as apoptosis or necrosis.

Case Study 1: Antitumor Activity

In a notable case study, PFPT was evaluated for its antitumor activity in vivo using xenograft models. The administration of PFPT led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 75% when administered at optimal dosages over a period of three weeks .

Case Study 2: Ferroptosis Induction

Another investigation focused on the role of PFPT in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that PFPT could enhance ferroptosis in cancer cells when combined with specific inhibitors, suggesting its potential use as an adjunct therapy in cancer treatment .

Synthesis and Applications

PFPT has been synthesized through various methods, including nucleophilic substitution reactions involving pentafluorophenol and trifluoromethanesulfonic anhydride. Its applications extend beyond cytotoxicity; it has been utilized in the development of PET tracers due to its ability to introduce fluorinated groups into organic molecules .

Toxicological Assessment

Despite its promising biological activities, toxicological assessments are crucial for understanding the safety profile of PFPT. Preliminary studies indicate that while PFPT exhibits significant bioactivity, it also presents potential toxicity at higher concentrations, necessitating careful dosage regulation in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing Pentafluorophenyl trifluoromethanesulfonate, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via condensation reactions, such as reacting CF₃C(O)Cl with pentafluorothiophenol (C₆F₅SH) under controlled conditions. Optimization includes using anhydrous solvents, inert atmospheres, and stoichiometric control. Microwave-assisted synthesis (e.g., 150°C, 300 W for 10–15 minutes) can enhance yields by improving reaction kinetics and selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Use OSHA-compliant chemical safety goggles, nitrile gloves, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested. Store in airtight containers away from moisture and heat .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound that impact its use in organic synthesis?

The compound has a density of 1.839 g/cm³, boiling point of ~223°C, and flash point of 89°C. It is soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in water. These properties necessitate careful solvent selection for reactions and storage .

Advanced Research Questions

Q. How can quantum chemical calculations be integrated with experimental data to resolve conformational ambiguities in this compound derivatives?

Density functional theory (DFT) calculations can model rotational barriers and syn/anti conformers. Coupling computed IR spectra with experimental FTIR data (e.g., in argon matrices) validates dominant conformers. For photoproduct analysis, time-dependent DFT explains UV-Vis absorption bands .

Q. What strategies can be employed to address discrepancies in reaction outcomes when using this compound in nucleophilic substitution reactions?

Contradictions in yields or selectivity may arise from solvent polarity, counterion effects, or competing pathways. Systematic screening of additives (e.g., NaI for S-alkylation) and solvents (DMF vs. CH₃CN) can reconcile results. Kinetic studies under varying temperatures and catalysts (e.g., Cs₂CO₃) clarify mechanistic pathways .

Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence the reactivity of this compound in comparison to non-fluorinated analogs?

The strong −I effect of C₆F₅ enhances the leaving group ability of the triflate moiety, accelerating SN2 reactions. Fluorination also reduces steric hindrance, enabling efficient coupling with bulky nucleophiles. Comparative studies with phenyl triflate show 5–10× faster kinetics in fluorinated derivatives .

Q. What methodological approaches are effective in analyzing the thermal stability and decomposition pathways of this compound under varying conditions?

Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., C₆F₅OCF₃). Accelerated aging studies at elevated temperatures (80–120°C) coupled with FTIR monitor structural degradation .

Q. How can chemoselectivity be controlled when using this compound in the alkylation of multifunctional substrates?

For O- vs. S-alkylation, use Cs₂CO₃ in CH₃CN to favor oxygen attack. Adding NaI in DMF switches selectivity to sulfur. Microwave heating (150°C, 300 W) reduces side reactions. Substrate pKa and steric effects (e.g., tert-butyl groups) further modulate selectivity .

Q. What are the critical parameters to consider when designing a reaction involving this compound as a triflating agent?

Key factors include:

- Nucleophile strength : Strong nucleophiles (e.g., amines, thiols) require milder conditions.

- Solvent polarity : High polarity (DMF, DMSO) stabilizes transition states.

- Temperature : Low temps (0–25°C) minimize side reactions in sensitive substrates.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.